molecular formula C9H17N B14635968 N-(Prop-2-yn-1-yl)hexan-1-amine CAS No. 53146-00-2

N-(Prop-2-yn-1-yl)hexan-1-amine

Cat. No.: B14635968
CAS No.: 53146-00-2
M. Wt: 139.24 g/mol
InChI Key: ZRNFWXWWROPKMG-UHFFFAOYSA-N
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Description

N-(Prop-2-yn-1-yl)hexan-1-amine is an organic compound belonging to the class of propargylamines. Propargylamines are characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to an amine. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Prop-2-yn-1-yl)hexan-1-amine can be synthesized through various methods. One common approach involves the reaction of hexan-1-amine with propargyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at room temperature . Another method includes the use of Grignard reagents, where hexan-1-amine reacts with propargyl magnesium bromide under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity while minimizing waste. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Propargyl bromide in the presence of a base like potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Hexanoic acid or hexanal.

    Reduction: Hexylamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)hexan-1-amine involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of monoamine oxidase by binding to the enzyme’s active site, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-yn-1-yl)benzylamine
  • N-(Prop-2-yn-1-yl)cyclohexylamine
  • N-(Prop-2-yn-1-yl)phenethylamine

Uniqueness

N-(Prop-2-yn-1-yl)hexan-1-amine is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to other propargylamines, it has a distinct balance of hydrophobic and hydrophilic characteristics, making it suitable for specific applications in pharmaceuticals and materials science .

Properties

CAS No.

53146-00-2

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-prop-2-ynylhexan-1-amine

InChI

InChI=1S/C9H17N/c1-3-5-6-7-9-10-8-4-2/h2,10H,3,5-9H2,1H3

InChI Key

ZRNFWXWWROPKMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC#C

Origin of Product

United States

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